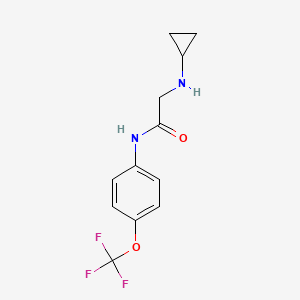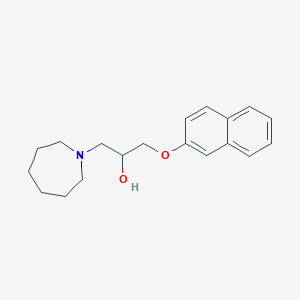
1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is an organic compound that features a naphthalene ring, an azepane ring, and a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves the following steps:
Formation of the naphthalen-2-yloxy group: This can be achieved by reacting naphthol with an appropriate alkylating agent.
Attachment of the azepane ring: The azepane ring can be introduced through nucleophilic substitution reactions.
Formation of the propanol group: This step involves the reduction of a corresponding ketone or aldehyde precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthalen-2-yloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group can yield a ketone or carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It may bind to receptors, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, influencing gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol: Similar structure but with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to similar compounds with different ring structures.
Propriétés
Formule moléculaire |
C19H25NO2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C19H25NO2/c21-18(14-20-11-5-1-2-6-12-20)15-22-19-10-9-16-7-3-4-8-17(16)13-19/h3-4,7-10,13,18,21H,1-2,5-6,11-12,14-15H2 |
Clé InChI |
FLIUUONIGOGNPG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(4-Propylphenoxy)acetamido]benzoic acid](/img/structure/B12124502.png)

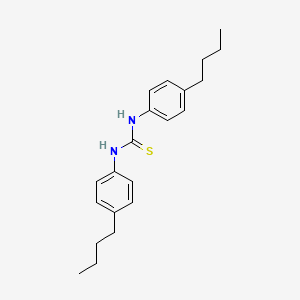
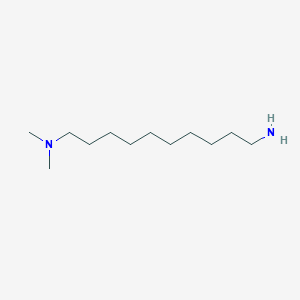
![4-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B12124522.png)
![2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12124527.png)
![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
![3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester](/img/structure/B12124535.png)
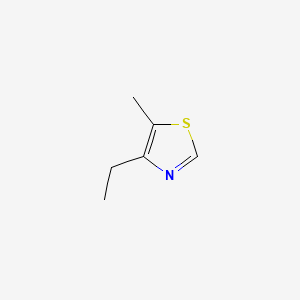
![3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12124559.png)
